

An In-depth Technical Guide to Tylosin Phosphate Fermentation by *Streptomyces fradiae*

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Compound of Interest

Compound Name: Tylosin Phosphate

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This technical guide provides a comprehensive overview of the core processes involved in the production of **Tylosin Phosphate**, a critical macrolide antibiotic in veterinary medicine, through fermentation of *Streptomyces fradiae*. The document details the intricate biosynthetic and regulatory pathways, optimized fermentation protocols, and downstream processing methodologies, supported by quantitative data and procedural diagrams.

Tylosin Biosynthesis Pathway

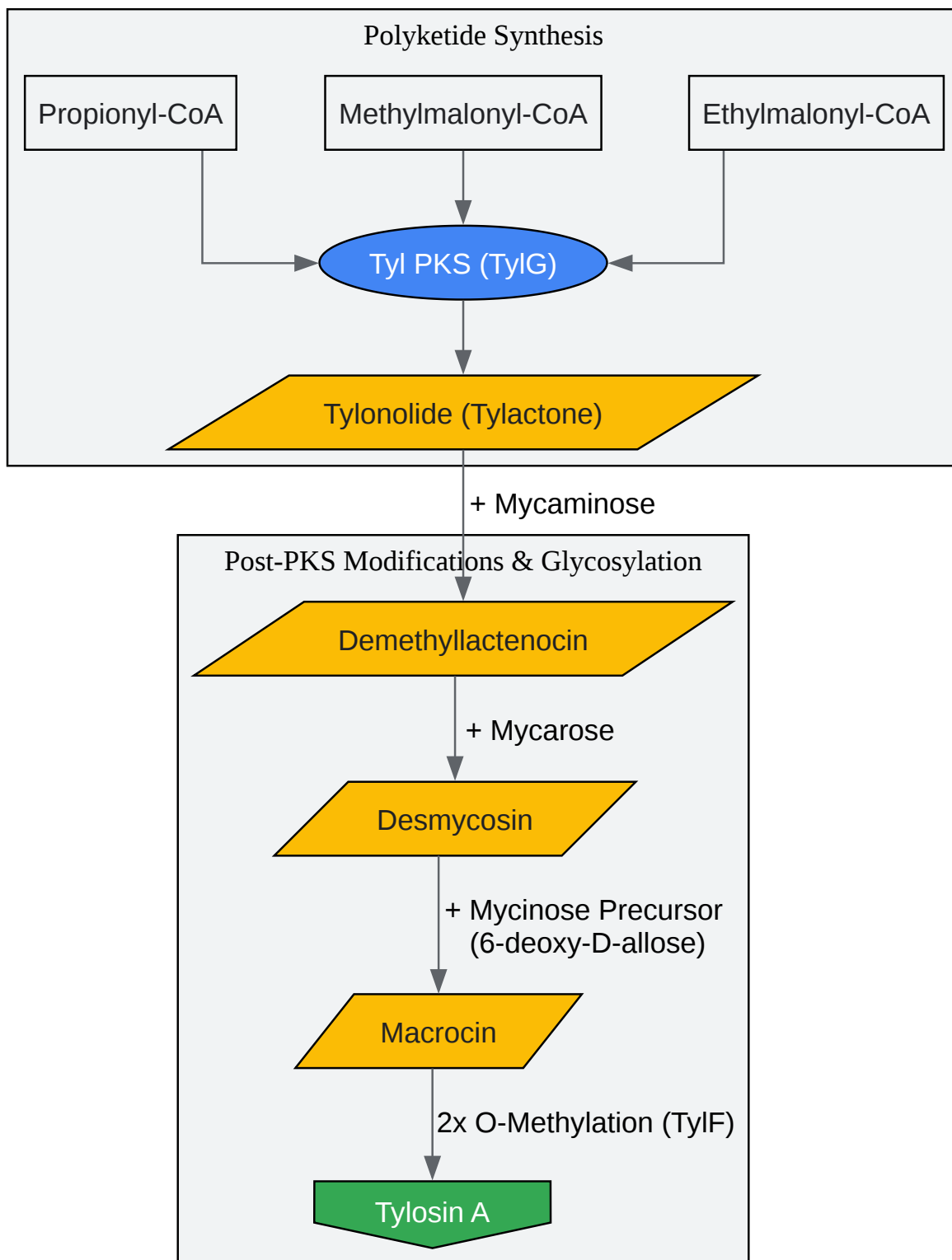
Tylosin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring (tylactone) and three deoxyhexose sugars: mycaminose, mycarose, and mycinose.^{[1][2]} The biosynthesis is a multi-step process encoded by the *tyl* gene cluster in *S. fradiae*.^{[3][4]} The process begins with the synthesis of the tylactone ring by a polyketide synthase (PKS) mega-enzyme complex.^[4] Following the formation of the tylactone, a series of post-PKS modifications occur, including oxidations and the sequential addition of sugars.

Key steps in the terminal stages of biosynthesis include^[5]:

- Addition of mycaminose to the C-5 hydroxyl group of tylactone.
- Oxidations at the C-20 and C-23 positions.

- Attachment of mycarose to the 4' hydroxyl of mycaminose.
- Addition of 6-deoxy-d-allose to the C-23 hydroxyl, which is subsequently O-methylated twice to form mycinose.

The conversion of the intermediate macrocin to tylosin represents one of the final steps in the pathway.^[6]

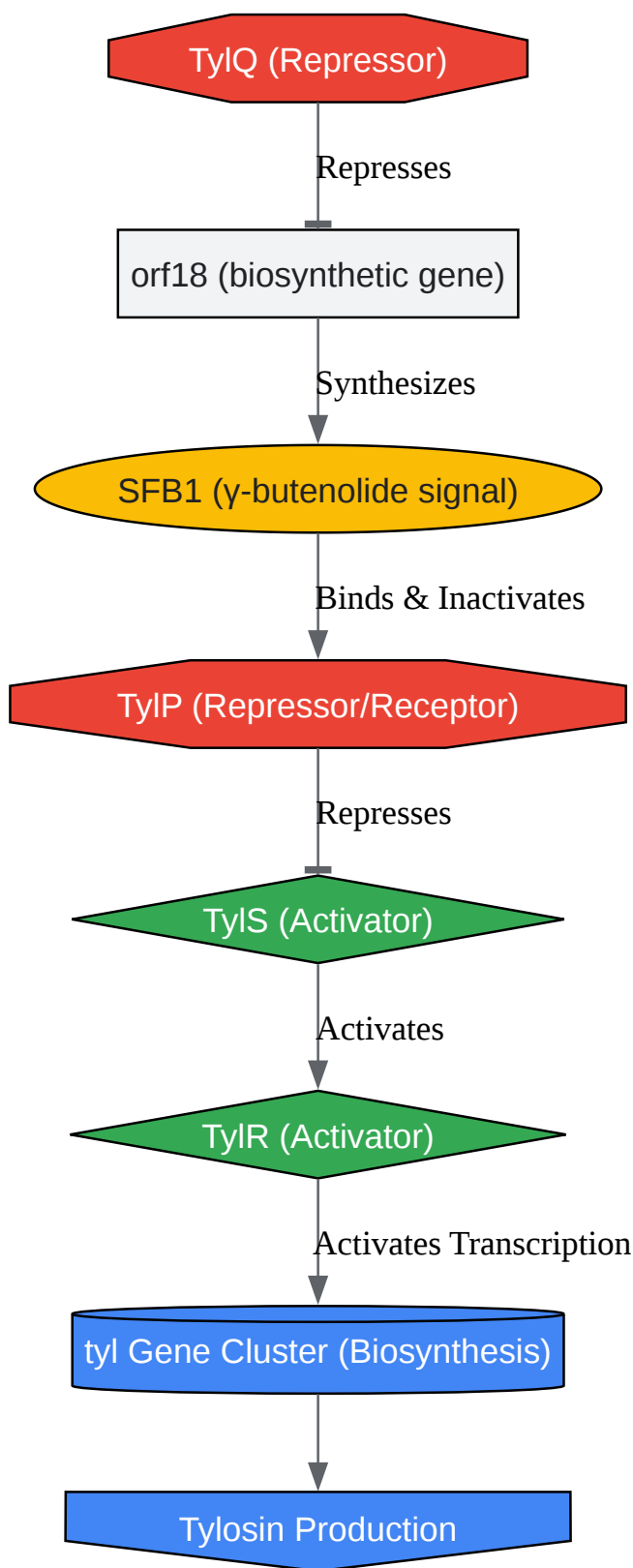


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Caption: Simplified biosynthetic pathway of Tylosin A in *S. fradiae*.

Regulatory and Signaling Pathways

The production of tylosin is tightly regulated by a complex cascade involving at least five cluster-situated regulatory genes.^[7] This network includes two repressors (TylP and TylQ) and three activators (TylS, TylU, and TylR).^[7] A recently discovered novel γ -butenolide-type signaling molecule, SFB1, plays a crucial role.^[8] SFB1 activates the expression of the tylosin biosynthetic gene cluster (tyl) by binding to its receptor, the transcriptional repressor TylP, and causing it to dissociate from its target genes.^[8] The biosynthesis of SFB1 is, in turn, negatively regulated by another repressor, TylQ.^[8] The disruption of the tylQ gene leads to increased SFB1 production, which enhances tylosin yield.^[8] The entire cascade converges on TylR, a pathway-specific activator that directly initiates the transcription of the biosynthetic genes.^[7]



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Caption: Quorum sensing signaling cascade regulating tylosin production.[8]

Fermentation Production Strategy

Optimizing tylosin production involves a multi-faceted approach encompassing strain improvement, media formulation, and precise control of fermentation parameters, often utilizing a fed-batch strategy.

Strain Improvement Workflow

High-yield *S. fradiae* strains are typically developed through classical mutagenesis followed by a rigorous screening process. This workflow is essential for identifying stable, overproducing mutants for industrial-scale fermentation.[1][9]



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Caption: Workflow for high-yield *S. fradiae* strain development.[1]

Media Composition and Fermentation Parameters

The composition of the culture medium is critical for cell growth and tylosin synthesis. Complex nitrogen and carbon sources are commonly used. Various formulations have been developed to enhance yield and reduce costs.

Table 1: Comparison of Fermentation Media Compositions

Component	Traditional Medium Conc.[10]	Optimized Medium Conc.[10]	Synthetic Medium Component[11]
Carbon Source			
Corn Flour	1-1.2%	-	-
Corn Oil	-	25-30 ml/L	-
Soybean Oil	Major Component	Replaced by Corn Oil	-
Glucose	-	-	High Ratio to Glutamate
Methyl Oleate	-	-	Fed during fermentation
Nitrogen Source			
Fish Meal	1-1.5%	Mixed Fish Meal: 6-8 g/L	-
Soybean Cake Flour	0.5-1%	-	-
Corn Gluten Powder	-	20-22 g/L	-
Peanut Cake Powder	-	10-12 g/L	-
L-Glutamate	-	-	High Ratio to Glucose
Minerals/Additives			
(NH ₄) ₂ HPO ₄	0.04-0.06%	0.1-0.2 g/L	-
CaCO ₃	0.2-0.3%	2.5-3 g/L	-
Betaine HCl	0.05-0.1%	0.6-0.8 g/L	-
KCl	0.09-0.11%	0.9-1 g/L	-
NaCl	0.09-0.11%	0.9-1 g/L	-
MgSO ₄	-	0.8-0.9 g/L	-

| CoCl₂ | - | 0.005-0.007 g/L | - |

Table 2: Key Fermentation Process Parameters

Parameter	Optimal Value/Range	Reference
Temperature	30-32°C	[1][12]
pH	6.0 - 7.5	[10][12]
Fermentation Time	160 - 240 hours	[10][11]
Agitation	220 r/min (shake flask)	[1]

| Tank Pressure | 0.05 - 0.06 MPa [\[10\]](#) |

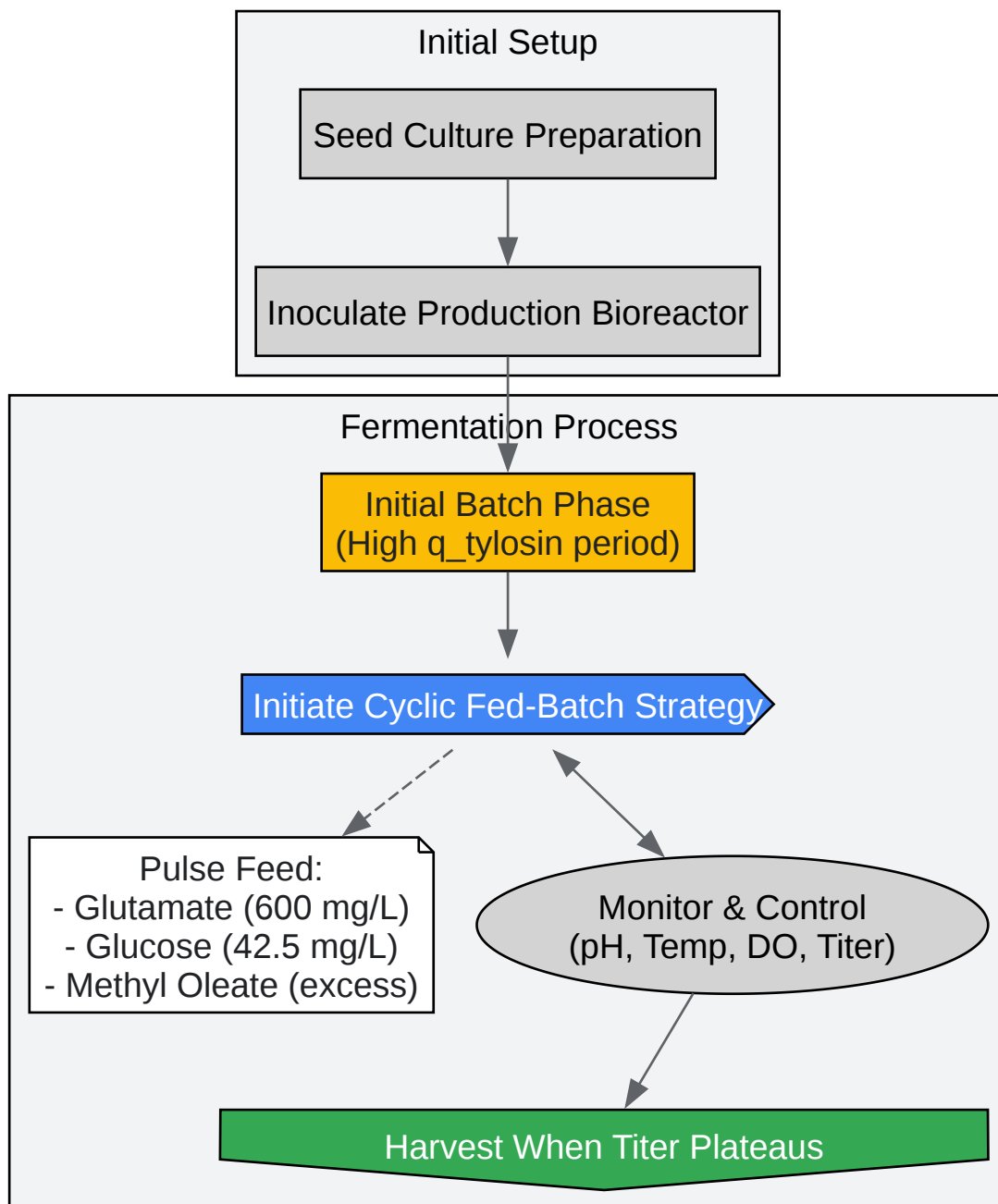
Experimental Protocol: Fed-Batch Fermentation

Fed-batch fermentation is a superior strategy for achieving high cell densities and product yields by preventing substrate depletion and the accumulation of inhibitory metabolites.[\[13\]](#)[\[14\]](#) A cyclic feeding strategy, where nutrients are added in square-wave profiles, has been shown to significantly increase final tylosin titers.[\[11\]](#)

Protocol:

- Inoculum Preparation: Inoculate mature *S. fradiae* spores into a seed medium and culture for 48 hours at 30°C with agitation (e.g., 220 rpm).[\[1\]](#)
- Batch Phase: Transfer the seed culture (e.g., 10% v/v) into the main fermentation bioreactor containing the production medium. Run in batch mode until the culture reaches the period of high specific tylosin production.[\[11\]](#)
- Fed-Batch Phase Initiation: Begin the feeding strategy. For a cyclic feeding approach, pulse specific nutrients into the culture at defined intervals. A successful strategy involves feeding glutamate and glucose in cyclic square-wave profiles with methyl oleate supplied in excess. [\[11\]](#)
- Optimized Feeding Cycle: An effective cycle involves adding glutamate to an amplitude of 600 mg/L and glucose to 42.5 mg/L over a 24-hour period.[\[11\]](#)

- Process Monitoring: Continuously monitor and control pH, temperature, and dissolved oxygen. Monitor cell growth and tylosin concentration at regular intervals (e.g., every 6-8 hours).[10]
- Harvesting: Terminate the fermentation when the tylosin titer plateaus (e.g., the difference between consecutive measurements is within 300 u/ml).[10]



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Caption: Generalized workflow for cyclic fed-batch fermentation of tylosin.[11]

Quantitative Production Data

Process optimization and strain engineering have led to significant improvements in tylosin yields over the years.

Table 3: Summary of Tylosin Production Yields

Strain / Condition	Titer Achieved	Fermentation Type / Scale	Reference
Traditional Process	10,000-12,000 u/ml	Industrial Batch	[10]
Optimized Medium	13,200-14,000 u/ml	Industrial Batch	[10]
tylQ disrupted mutant with TylR/S co-overexpression	3926 ± 110 mg/L	Shake Flask	[8]
Wild-Type SF-3	6617.99 ± 22.67 µg/ml	Shake Flask	
Mutant UN-C137 (UV/Nitrite)	6889.72 ± 70.25 µg/ml	Shake Flask	
Raw Cornmeal (Fed-Batch)	13.5 g/L	50-L Airlift Bioreactor	[12]

| Mutant γ -1 (Solid-State) | 4500 µg/g substrate | Solid-State Fermentation |[15] |

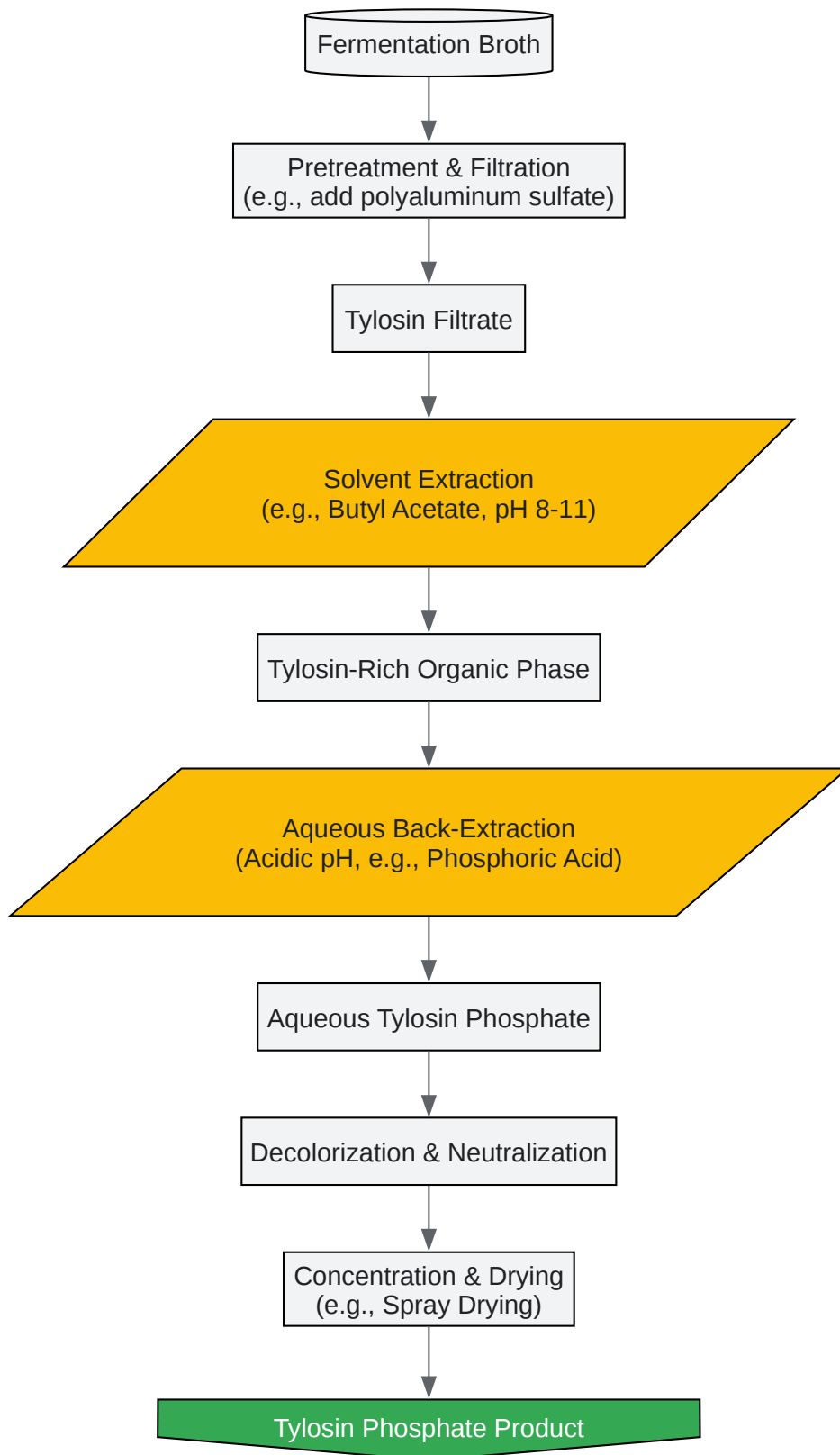
Downstream Processing: Extraction and Purification

After fermentation, tylosin must be recovered from the broth and purified. The standard industrial process involves solvent extraction.[16][17]

Extraction and Purification Workflow

The general process involves separating the biomass, extracting tylosin from the filtrate into an organic solvent at an alkaline pH, and then back-extracting it into an acidic aqueous phase to

form a salt.



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Caption: General workflow for the extraction and purification of tylosin.[16][18]

Experimental Protocol: Solvent Extraction

This protocol outlines a typical lab or industrial-scale extraction process.

- Pretreatment: Adjust the temperature of the fermentation broth to 20-30°C. Under stirring, add a flocculant such as a polyaluminum sulfate solution (10-20% of broth volume) and adjust the pH to 1-6. Stir for 30 minutes, then allow to settle for 50-60 minutes.[18]
- Filtration: Separate the mycelial biomass from the liquid broth using a filter press to obtain the tylosin filtrate.[18]
- Extraction: Mix the filtrate with an organic solvent like butyl acetate or ethyl acetate. Adjust the pH to 8.0-11.0 using an alkali (e.g., NaOH or ammonia water) to move the tylosin base into the organic phase. A two-stage counter-current extraction is often employed.[18][19]
- Back-Extraction: Separate the tylosin-rich organic phase. Add an acidic aqueous solution (e.g., dilute phosphoric acid) to adjust the pH to 2.5-4.0. This transfers the tylosin back into the aqueous phase as a soluble salt (**Tylosin Phosphate**).[19]
- Purification: Neutralize the aqueous solution (e.g., with $\text{Ca}(\text{OH})_2$ or an anion exchange resin) to a pH of 6.3-6.7.[19] Decolorize the solution using activated carbon.
- Final Product: Filter the purified solution and concentrate it in vacuo. The final **Tylosin Phosphate** product is typically obtained by spray drying the concentrated solution.[20]

Analytical Methods: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of tylosin and its related components in fermentation broths and final products.[1][21]

Experimental Protocol: HPLC Analysis

- Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the cells and debris.[7]

- Filtration: Pass the supernatant through a 0.22 μm syringe filter to remove any remaining particulates.[7]
- Chromatographic Separation: Inject the filtered sample (e.g., 20 μl) into the HPLC system.[1]
- Detection: Monitor the eluent using a UV detector at a wavelength of 280-290 nm.[1][21]
- Quantification: Calculate the concentration of tylosin by comparing the peak area from the sample to a standard curve prepared with known concentrations of a tylosin reference standard.[1]

Table 4: Typical HPLC System Parameters for Tylosin Analysis

Parameter	Condition	Reference
Column	C18 reverse-phase (e.g., ODS-3, 4.6 x 250 mm, 5 μm)	[1][21]
Mobile Phase	Isocratic or gradient elution. Example: 2 M Sodium Perchlorate (pH 2.5) and Acetonitrile (60:40, v/v)	[21]
Flow Rate	1.0 - 1.5 ml/min	[11][22]
Detection Wavelength	280 nm or 290 nm	[1][22]

| Column Temperature | 30°C [[21]] |

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